molecular formula C16H15NO B8668172 1-Benzyl-2-methyl-1H-indol-4-ol CAS No. 172732-78-4

1-Benzyl-2-methyl-1H-indol-4-ol

Cat. No.: B8668172
CAS No.: 172732-78-4
M. Wt: 237.30 g/mol
InChI Key: XDYZMGCJQLDBQN-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indol-4-ol is a substituted indole derivative characterized by a benzyl group at the N1 position, a methyl group at the C2 position, and a hydroxyl group at the C4 position (Figure 1). Its molecular formula is C₁₆H₁₅NO, with a molecular weight of 237.30 g/mol. Indole derivatives are widely studied due to their diverse biological activities, including antioxidant, anti-inflammatory, and receptor-binding properties .

Properties

CAS No.

172732-78-4

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-benzyl-2-methylindol-4-ol

InChI

InChI=1S/C16H15NO/c1-12-10-14-15(8-5-9-16(14)18)17(12)11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3

InChI Key

XDYZMGCJQLDBQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 1-Benzyl-2-methyl-1H-indol-4-ol and related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
This compound N1: Benzyl; C2: Methyl; C4: Hydroxyl C₁₆H₁₅NO 237.30 Phase-transfer catalysis Antioxidant potential
4-[1-Benzyl-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoate N1: Benzyl; C3: Acetyl; C4: Methoxy C₂₂H₁₉NO₅ 377.39 Condensation of 3-acetyl indole derivatives with diethyl oxalate Intermediate in bioactive molecule synthesis
(1-Benzyl-4-fluoro-1H-indol-3-yl)methanol N1: Benzyl; C3: Hydroxymethyl; C4: Fluoro C₁₆H₁₄FNO 255.29 Vilsmeier-Haack formylation followed by reduction Inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase
3-[2-(Ethyl(methyl)amino)ethyl]-1H-indol-4-ol C3: Ethyl(methyl)aminoethyl; C4: Hydroxyl C₁₃H₁₈N₂O 218.30 Alkylation of indole precursors Psychoactive properties (serotonergic agonist)
7-Methyl-1H-indol-4-ol C7: Methyl; C4: Hydroxyl C₉H₉NO 147.18 Direct synthesis from indole precursors Antioxidant and antimicrobial applications

Physicochemical Properties

  • Hydroxyl vs.
  • Substituent Position Effects : The placement of methyl groups (C2 in the target compound vs. C7 in 7-Methyl-1H-indol-4-ol) significantly alters steric hindrance and electronic effects, impacting reactivity and biological activity .

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